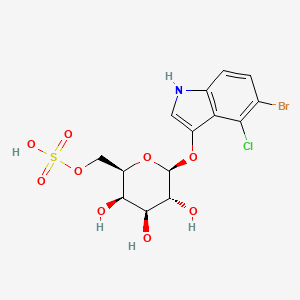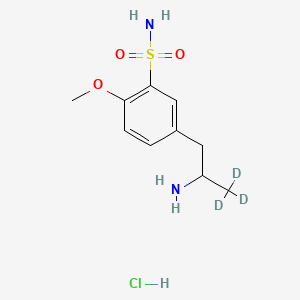
Herbaridine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Herbaridine B is a natural naphthoquinone derivative isolated from the ascomycete fungus IBWF79B-90A. This compound is part of a broader class of naphthoquinones, which are known for their diverse biological activities, including antimicrobial, cytotoxic, and phytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Herbaridine B can be synthesized through various organic reactions. Common synthetic strategies include the Oxa-Pictet–Spengler reaction, Hauser–Kraus annulation, and other Michael additions . These reactions typically involve the use of specific catalysts and solvents under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using the ascomycete fungus IBWF79B-90A. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Herbaridine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones .
Aplicaciones Científicas De Investigación
Herbaridine B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying naphthoquinone derivatives and their reactivity.
Mecanismo De Acción
Herbaridine B exerts its effects primarily through its interaction with cellular components. It targets specific enzymes and proteins, disrupting their normal function. This disruption leads to cell death in microbial and cancer cells. The exact molecular pathways involved include the inhibition of key metabolic enzymes and the generation of reactive oxygen species, which cause oxidative damage to cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Herbaridine B is structurally related to other naphthoquinones, such as herbarin, dehydroherbarin, and O-methylherbarin . These compounds share similar biological activities but differ in their specific chemical structures and reactivity.
Uniqueness
What sets this compound apart from its analogs is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. For instance, this compound has been shown to exhibit higher cytotoxic activity compared to its analogs, making it a more potent candidate for cancer research .
Propiedades
Fórmula molecular |
C17H20O6 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
(3R,4aS,10aR)-3,7,9-trimethoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C17H20O6/c1-17(22-4)7-11-12(8-23-17)16(19)14-10(15(11)18)5-9(20-2)6-13(14)21-3/h5-6,11-12H,7-8H2,1-4H3/t11-,12-,17+/m0/s1 |
Clave InChI |
XWDPPCCHTXTSRZ-NVGCLXPQSA-N |
SMILES isomérico |
C[C@@]1(C[C@H]2[C@H](CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)OC |
SMILES canónico |
CC1(CC2C(CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13449435.png)

![Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate](/img/structure/B13449451.png)

![6,7,8-Trifluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B13449459.png)
![(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid](/img/structure/B13449467.png)
![tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate](/img/structure/B13449484.png)
![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(5-oxopyrrolidin-2-yl)methyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13449488.png)



![(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione](/img/structure/B13449508.png)

